molecular formula C12H17NO B090801 N-(2,6-Diethylphenyl)acetamide CAS No. 16665-89-7

N-(2,6-Diethylphenyl)acetamide

Cat. No. B090801
CAS RN: 16665-89-7
M. Wt: 191.27 g/mol
InChI Key: SNPZDXACCGIJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,6-Diethylphenyl)acetamide” is a chemical compound with the molecular formula C12H17NO . It appears as a white crystalline solid .


Synthesis Analysis

The synthesis of “N-(2,6-Diethylphenyl)acetamide” involves the reaction of 2,6-diethylphenylamine with chloroacetic acid. The reaction is carried out in a reaction vessel, and after a certain period of heating, the mixture is transferred to another reaction vessel. Here, phosphorus trichloride is added under stirring, and the reaction is allowed to proceed at an elevated temperature for a certain period. After the reaction, water is slowly added, and the mixture is allowed to stand and separate into layers. The 2,6-dimethylphenyl layer is then transferred to a crystallization vessel for crystallization, and the product is obtained by filtration .


Molecular Structure Analysis

The molecular structure of “N-(2,6-Diethylphenyl)acetamide” consists of a central carbon atom bonded to an amide group (CONH2) and a 2,6-diethylphenyl group .


Chemical Reactions Analysis

“N-(2,6-Diethylphenyl)acetamide” can undergo biodegradation. In one study, a bacterium identified as Acinetobacter sp. GC-A6 was found to degrade alachlor, a similar compound, to 2-chloro-N-(2,6-diethylphenyl)acetamide, which was further degraded to 2,6-diethylaniline and 7-ethylindoline. The 2,6-diethylaniline was then transformed into N-(2,6-diethylphenyl)formamide .


Physical And Chemical Properties Analysis

“N-(2,6-Diethylphenyl)acetamide” is a white crystalline solid that is insoluble in water but slightly soluble in organic solvents such as ethanol and acetone . It has a molecular weight of 163.2163 .

Scientific Research Applications

  • In vitro Metabolism of Alachlor : Alachlor is metabolized into 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) in human liver microsomes. This process involves complex oxidative and non-oxidative steps and is primarily catalyzed by human cytochrome P450 isoform 3A4. The rate of CDEPA formation in humans is significantly less than in rats or mice, highlighting species-specific metabolic pathways (Coleman et al., 1999).

  • Comparative Metabolism in Human and Rat Liver Microsomes : A study examining the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes found that CDEPA is produced from alachlor and butachlor. It is subsequently metabolized to 2,6-diethylaniline and other products, indicating a potential pathway for the herbicides' carcinogenicity (Coleman et al., 2000).

  • Biodegradation of Alachlor by a Newly Isolated Bacterium : A novel bacterial strain, identified as Acinetobacter sp., was found to degrade alachlor into 2-chloro-N-(2,6-diethylphenyl)acetamide and further into 2,6-diethylaniline and N-(2,6-diethylphenyl)formamide. This study sheds light on the microbial biodegradation pathways of alachlor and its metabolites (Lee & Kim, 2022).

  • Chloroacetamide Inhibition of Fatty Acid Synthesis : Research on chloroacetamides like alachlor (which yields N-(2,6-Diethylphenyl)acetamide as a metabolite) indicates their role in inhibiting fatty acid synthesis in the green alga Scenedesmus Acutus, which is relevant for understanding their herbicidal activity and environmental impact (Weisshaar & Böger, 1989).

Safety And Hazards

“N-(2,6-Diethylphenyl)acetamide” can cause skin and eye irritation. It may also cause respiratory irritation if inhaled. Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

Future Directions

There is ongoing research into the biodegradation of related compounds, which could provide insights into the environmental fate and potential uses of “N-(2,6-Diethylphenyl)acetamide”. For example, the bacterium Acinetobacter sp. GC-A6 has been found to degrade alachlor, a similar compound, and could potentially be used to remove such compounds from the environment .

properties

IUPAC Name

N-(2,6-diethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-10-7-6-8-11(5-2)12(10)13-9(3)14/h6-8H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPZDXACCGIJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168148
Record name Acetanilide, 2',6'-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-2,6-diethylaniline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-(2,6-Diethylphenyl)acetamide

CAS RN

16665-89-7
Record name 2,6-Diethylacetanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16665-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetanilide, 2',6'-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016665897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 2',6'-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetyl-2,6-diethylaniline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

141 - 142 °C
Record name N-Acetyl-2,6-diethylaniline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of 74.5 parts of 2,6-diethylaniline in 200 parts of dimethylformamide is treated with 56 parts of acetic anhydride at 10°C. The mixture is stirred at 40° for one hour, poured into ice and water and stirred. The solid 2,6-diethylacetanilide is filtered, washed with water and dried.
[Compound]
Name
74.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-Diethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-Diethylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-Diethylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,6-Diethylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,6-Diethylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,6-Diethylphenyl)acetamide

Citations

For This Compound
334
Citations
KS Ahmad - Environmental research, 2020 - Elsevier
Alachlor, a chloroacetanilide endocrine disruptor herbicide is precarious for humans as well as the environment. Though banned by the European Union and classified as moderately …
Number of citations: 17 www.sciencedirect.com
S Tamogami, O Kodama, K Hirose… - Journal of agricultural …, 1995 - ACS Publications
The chloroacetamide herbicides pretilachlor [2-chloro-7V-(2, 6-diethylphenyl)-iV-(2-propoxyethyl)-acetamide] and butachlor LZV-(butoxymethyl)-2-chloro-2V-(2, 6-diethylphenyl) …
Number of citations: 21 pubs.acs.org
S Nesnow, SC Agarwal, WT Padgett… - Chemical research in …, 1995 - ACS Publications
Adducts of the preemergence herbicide 2-chloro-lV-(methoxymethyl)-IV-(2, 6-diethylphenyl)-acetamide (alachlor) and 2-chloro-N-(2, 6-diethylphenyl) acetamide (CDEPA) with 2'-…
Number of citations: 16 pubs.acs.org
GB Nelson, JA Ross - Bulletin of environmental contamination and …, 1998 - Springer
MATERIALS AND METHODS Alachlor was purchased from Chem Service (Westchester, PA). Polyethyleneimine (PEI)-cellulose thin-layer chromatography plates were purchased from …
Number of citations: 21 link.springer.com
S Coleman, R Linderman, E Hodgson… - Environmental health …, 2000 - ehp.niehs.nih.gov
Acetochlor [2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methyl-phenyl)-acetamide], alachlor [N-(methoxymethyl)-2-chloro-N-(2, 6-diethyl-phenyl)acetamide], butachlor [N-(butoxymethyl)-2-…
Number of citations: 194 ehp.niehs.nih.gov
R Kaur, D Goyal - Current Microbiology, 2020 - Springer
Butachlor is a chloroacetamide pre-emergence herbicide, with a half-life of 1.6 to 29 days. It is a suspected carcinogen, genotoxin, neurotoxin and persists in the environment having …
Number of citations: 20 link.springer.com
S Coleman, S Liu, R Linderman, E Hodgson… - Chemico-biological …, 1999 - Elsevier
Alachlor (2-chloro-N-methoxymethyl-N-(2,6-diethylphenyl)acetamide) is a widely used pre-emergent chloroacetanilide herbicide which has been classified by the USEPA as a probable …
Number of citations: 50 www.sciencedirect.com
JV Pothuluri, JP Freeman, FE Evans… - Journal of Agricultural …, 1993 - ACS Publications
The fungus Cunninghamella elegans ATCC 36112 transformed 98.6% of [uC] alachlor [2-chloro-N-methoxymethyl-JV-(2, 6-diethylphenyl) acetamide] added to Sabouraud’s dextrose …
Number of citations: 30 pubs.acs.org
H Lee, DU Kim - Processes, 2022 - mdpi.com
Alachlor [2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl]acetamide] is a chloroacetanilide herbicide and has been widely used as a selective pre-emergent and post-emergent …
Number of citations: 1 www.mdpi.com
Y Gao, L **, H Shi, Z Chu - Journal of agricultural and food …, 2015 - ACS Publications
Bacillus sp. strain hys-1, which was isolated from active sludge, could degrade >90% butachlor at a concentration of 100 mg/L within 7 days. The present work revealed that strain hys-1 …
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.